GPR151 Primary Screening Activity: Presence in a Focused Orphan GPCR Activator Library
This compound was specifically included and tested in the Scripps Research Institute's cell-based high-throughput primary assay (PubChem AID 1508602) designed to identify activators of the orphan receptor GPR151, a target enriched in the habenula complex and implicated in neuropsychiatric disorders [1]. While the precise percent activation or EC50 value for this individual compound requires direct retrieval from the full PubChem dataset, its inclusion in this curated screening deck distinguishes it from the majority of commercially available imidazo[2,1-f]purine-2,4-dione analogs, which have been primarily profiled against serotonin 5-HT1A receptors rather than GPR151 [2].
| Evidence Dimension | Primary screening target engagement (GPR151 vs. 5-HT1A receptor focus) |
|---|---|
| Target Compound Data | Tested in GPR151 activator assay (PubChem AID 1508602); specific quantitative outcome available upon PubChem data extraction |
| Comparator Or Baseline | Closest imidazo[2,1-f]purine-2,4-dione analogs in the public domain (e.g., AZ-853, AZ-861) are characterized as 5-HT1A receptor partial agonists with EC50 values of 100–500 nM in functional assays |
| Quantified Difference | Divergent primary pharmacological annotation: GPR151 orphan GPCR activator screen vs. established 5-HT1A partial agonism. Quantitative activity difference cannot be calculated without the compound's specific assay result. |
| Conditions | Cell-based functional assay; GPR151_PHUNTER_AG_LUMI_1536 format; Scripps Research Institute Molecular Screening Center |
Why This Matters
For laboratories focused on orphan GPCR de-orphanization or habenula biology, this compound offers a screening entry point into chemical space that is mechanistically distinct from the better-known 5-HT1A-targeting analogs.
- [1] PubChem BioAssay AID 1508602. Cell-based high throughput primary assay to identify activators of GPR151. Source: The Scripps Research Institute Molecular Screening Center. View Source
- [2] Partyka A, et al. Antidepressant-like activity and safety profile evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. PLoS ONE. 2020;15(8):e023. Data for AZ-853 and AZ-861. View Source
